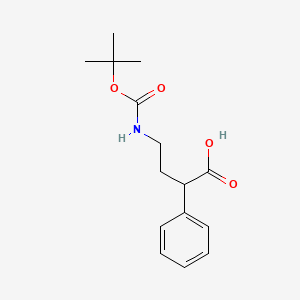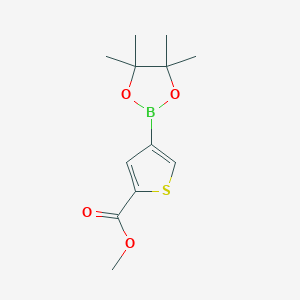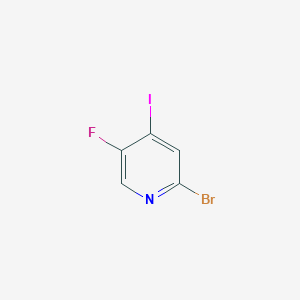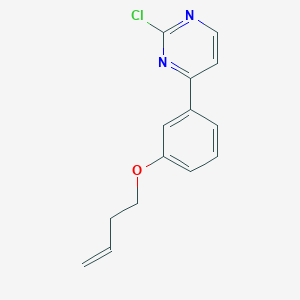
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine
Overview
Description
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine (4-BOC-2-ClP) is a synthetic molecule that has been studied for its numerous applications in scientific research. It is a heterocyclic compound, which consists of a nitrogen atom, a sulfur atom, and a carbon atom, as well as a chlorine atom and a bromine atom. 4-BOC-2-ClP has been studied for its ability to act as a ligand in various biochemical and physiological processes, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Nonlinear Optical Properties : A study by Hussain et al. (2020) explored the nonlinear optical (NLO) properties of pyrimidine derivatives. The research highlighted the significance of pyrimidine rings, found in DNA and RNA, for their applications in medicine and NLO fields. The study used density functional theory (DFT) and time-dependent DFT to analyze various pyrimidine derivatives, indicating their potential in optoelectronic applications.
Synthesis of Pharmaceutical Intermediates : Another study focused on the synthesis of phenyl pyrimidine derivatives, which are key intermediates in antitumor drugs, particularly in small molecular inhibitors. The study by Gan et al. (2021) detailed the process of synthesizing these compounds from 6-chloropyrimidine-4-amine, indicating their importance in pharmaceutical applications.
Optimization of Synthetic Processes : Research by Xu Zhen-yuan (2013) optimized the synthesis of a compound similar to 4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine. The study aimed at improving the yield and reducing industrial waste, thereby enhancing the industrial production process.
Anticancer Agents : A study by Tiwari et al. (2016) reported the synthesis of pyrimidine derivatives with potential anticancer properties. The research evaluated these compounds against various human tumor cell lines, contributing to the development of new anticancer agents.
Acaricidal Activity : The study by Hao et al. (2020) designed and synthesized pyrimidine derivatives with significant acaricidal activity. This research has implications for agricultural pest control.
Drug Discovery for Psoriasis : Research by Li et al. (2016) identified a potent FLT3 inhibitor derived from pyrimidine, showing significant activity in a psoriatic animal model. This study contributes to the development of new treatments for autoimmune diseases like psoriasis.
properties
IUPAC Name |
4-(3-but-3-enoxyphenyl)-2-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-2-3-9-18-12-6-4-5-11(10-12)13-7-8-16-14(15)17-13/h2,4-8,10H,1,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBVOEASSGRCAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=CC(=C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239105 | |
| Record name | 4-[3-(3-Buten-1-yloxy)phenyl]-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine | |
CAS RN |
937271-45-9 | |
| Record name | 4-[3-(3-Buten-1-yloxy)phenyl]-2-chloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937271-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(3-Buten-1-yloxy)phenyl]-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







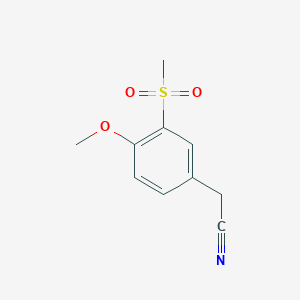
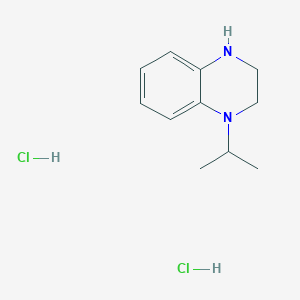
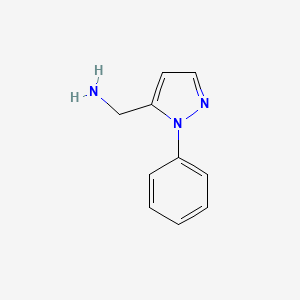
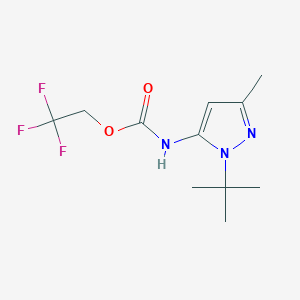
![2,2,2-trifluoroethyl N-[2-(4-ethylpiperazin-1-yl)phenyl]carbamate](/img/structure/B1524873.png)
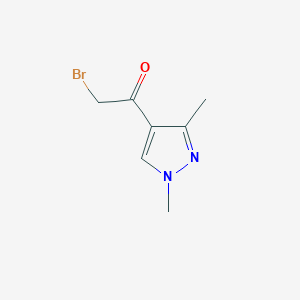
![tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524876.png)
